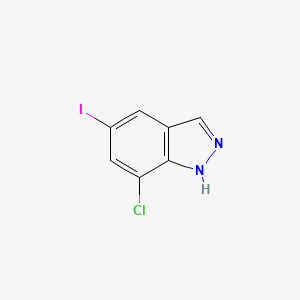

7-chloro-5-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-iodo-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBKZYKDFMZFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646840 | |

| Record name | 7-Chloro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-56-5 | |

| Record name | 7-Chloro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Chloro 5 Iodo 1h Indazole and Its Derivatives

Strategies for Direct Functionalization of the Indazole Core

Direct functionalization of the pre-formed indazole nucleus is an efficient strategy that avoids the need for multi-step de novo synthesis. For a dihalogenated substrate like 7-chloro-5-iodo-1H-indazole, the primary approaches involve either the activation of existing carbon-hydrogen (C-H) bonds or the transformation of the carbon-halogen (C-X) bonds.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful, atom-economical tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov In the context of the indazole ring, transition-metal-catalyzed C-H activation typically targets the C3 position or the ortho position of an N-aryl substituent. nih.govrsc.org For instance, manganese(I)-catalyzed ortho-C–H alkenylation of 2-arylindazoles has been demonstrated in aqueous media, showcasing the potential for functionalizing the aryl substituent. nih.gov Similarly, palladium-catalyzed intramolecular C-H amination reactions are used to construct the indazole ring itself from hydrazone precursors. nih.gov

While these methods are powerful, their application to this compound for further diversification is less common. The presence of two reactive carbon-halogen bonds on the benzene (B151609) moiety of the indazole core means that synthetic strategies overwhelmingly favor the functionalization of these sites over the typically less reactive C-H bonds at positions 3, 4, or 6. Cross-coupling reactions at the C-I and C-Cl bonds are generally more facile and regiochemically predictable.

Metal-Catalyzed Cross-Coupling Reactions for Haloindazole Functionalization

Metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for the functionalization of haloindazoles. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound is the key to its utility, allowing for selective and sequential modifications. In palladium-catalyzed reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl. libretexts.org This predictable reactivity hierarchy enables the selective functionalization of the C-I bond at the 5-position while leaving the C-Cl bond at the 7-position intact for subsequent transformations.

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org This reaction is widely used for the arylation, vinylation, or alkylation of haloindazoles. nih.govnih.gov

For this compound, a Suzuki coupling would be highly regioselective for the 5-position. The oxidative addition of the palladium(0) catalyst to the C-I bond is significantly faster than its addition to the stronger C-Cl bond. libretexts.org This allows for the introduction of an aryl or vinyl group at the C5 position under standard Suzuki conditions, which typically involve a palladium catalyst, a phosphine ligand, and a base. A variety of palladium catalysts and ligands can be employed, with reaction conditions optimized to maximize yield and prevent side reactions. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling on a Haloindazole Substrate

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 120 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 |

This table presents illustrative conditions based on reactions with various bromo- and iodoindazoles and is intended to show typical reagents and parameters.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and requires a mild amine base. organic-chemistry.org It is an indispensable tool for synthesizing alkynyl-substituted heterocycles.

When applied to this compound, the Sonogashira coupling is expected to occur exclusively at the C5-iodo position. The well-established mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate formed from the oxidative addition of the palladium(0) catalyst to the C-I bond. youtube.com The greater reactivity of the C-I bond ensures that the C-Cl bond remains untouched under typical Sonogashira conditions, allowing for the synthesis of 7-chloro-5-alkynyl-1H-indazoles. beilstein-journals.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N) | THF | Room Temp to 60 |

| Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | DMF | 80 |

| Pd(OAc)₂ | - (Copper-free) | Piperidine | Toluene | 100 |

This table shows general conditions applicable to aryl iodides, including haloindazoles, demonstrating the common catalytic systems used.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with aryl iodides and bromides under basic conditions. youtube.com

The functionalization of this compound via the Heck reaction would also leverage the differential reactivity of the two halogen substituents. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. libretexts.org This step is much more facile for the C-I bond than the C-Cl bond. Consequently, reacting this compound with an alkene under Heck conditions would lead to the selective formation of a 5-alkenyl-7-chloro-1H-indazole derivative.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.govyoutube.com Unlike the metal-catalyzed reactions discussed above, the SNAr mechanism does not involve a metal catalyst and typically requires the aromatic ring to be activated by strongly electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. youtube.com

The indazole ring itself is not strongly electron-deficient, making classical SNAr reactions challenging without such activating groups. However, related substitution reactions can occur under specific conditions. In Ullmann-type coupling reactions, which involve copper catalysis and often high temperatures, selectivity between different halogens has been observed. For instance, in the coupling of amines or alcohols with a dihalo-substituted azaindazole, the reaction occurred selectively at the iodo-substituted position over the chloro-substituted one. researchgate.net This suggests that a nucleophilic substitution on this compound, particularly under metal-mediated (e.g., Cu, Pd) conditions, would likely proceed with the displacement of the iodide at the 5-position. The relative bond strengths (C-Cl > C-I) and the better leaving group ability of iodide contribute to this selectivity.

Regioselective Synthesis and Isomer Control

The ability to selectively introduce functional groups at specific positions of the indazole core is paramount for the synthesis of complex derivatives. This section delves into strategies for achieving regioselectivity in N-alkylation and halogenation reactions.

The alkylation of 1H-indazoles can occur at either the N-1 or N-2 position, leading to the formation of regioisomers. The distribution of these isomers is influenced by a combination of steric and electronic effects of the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions.

The regioselectivity of N-alkylation is a well-studied aspect of indazole chemistry. For instance, initial screenings of various conditions have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide is a promising system for achieving N-1 selective alkylation of indazoles. nih.govresearchgate.net This selectivity is further influenced by the substituents on the indazole ring. For example, indazoles with C-3 substituents such as carboxymethyl, tert-butyl, COMe, and carboxamide have been observed to yield greater than 99% N-1 regioselectivity. nih.govresearchgate.net Conversely, electron-withdrawing groups at the C-7 position, such as NO2 or CO2Me, can direct the alkylation to the N-2 position with high selectivity (≥ 96%). nih.govresearchgate.netbeilstein-journals.org

These findings suggest that for this compound, the presence of the chloro group at the C-7 position would likely favor N-2 alkylation under similar conditions. The interplay of the electronic nature of both the chloro and iodo substituents would be a key factor in determining the final N-1/N-2 ratio.

The choice of base and solvent also plays a critical role. While NaH in THF favors N-1 alkylation for many indazoles, other conditions, such as using potassium carbonate (K2CO3) in dimethylformamide (DMF), can lead to nearly equal amounts of N-1 and N-2 isomers. Mechanistic studies propose that tight ion pairs and solvent-separated ion pairs can influence the regioselectivity of the reaction. nih.gov

| Factor | Effect on Regioselectivity | Example |

|---|---|---|

| C-3 Substituents (e.g., -COMe, -tBu) | Favors N-1 alkylation | >99% N-1 selectivity with NaH in THF nih.govresearchgate.net |

| C-7 Substituents (e.g., -NO2, -CO2Me) | Favors N-2 alkylation | ≥96% N-2 selectivity nih.govresearchgate.netbeilstein-journals.org |

| Base/Solvent System | Can significantly alter N-1/N-2 ratio | NaH/THF promotes N-1 selectivity, while K2CO3/DMF can lead to mixtures nih.govresearchgate.net |

| Alkylating Agent | Can influence selectivity, though substrate effects are often dominant | Primary alkyl halides and secondary alkyl tosylates have been used with high N-1 regioselectivity in optimized systems nih.govresearchgate.net |

The introduction of halogens at specific positions on the indazole ring is a valuable strategy for creating intermediates that can be further functionalized through cross-coupling reactions. For a molecule like this compound, which is already di-halogenated, further selective functionalization is a key consideration.

The C-3 position of the indazole ring is particularly susceptible to electrophilic substitution. A variety of methods have been developed for the regioselective halogenation of this position. For instance, N-chlorosuccinimide (NCS) can be used for chlorination, and N-bromosuccinimide (NBS) or bromine (Br2) for bromination. chim.it Iodination at the C-3 position can be achieved using iodine in the presence of a base. evitachem.com Hypervalent iodine reagents have also been employed for electrophilic chlorination at the C-3 position. chim.it

For the this compound scaffold, selective functionalization at one of the halogenated positions would depend on the differential reactivity of the C-Cl and C-I bonds. The C-I bond is generally more reactive towards cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for selective modification at the C-5 position while leaving the C-7 chloro group intact.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of heterocyclic compounds. For example, a Rh(III)-catalyzed method has been developed for the selective C-7 halogenation of N-pyrimidyl indolines using N-halosuccinimides. researchgate.net While this example is for an indoline system, the principles of directed C-H functionalization could potentially be adapted for the selective introduction of a third halogen or another functional group at a specific position on the this compound ring, assuming a suitable directing group is installed.

Novel Synthetic Routes for this compound Analogs

Beyond the modification of a pre-existing indazole core, the de novo synthesis of indazole analogs through innovative cyclization strategies offers a powerful approach to access diverse molecular architectures.

Oxidative cyclization reactions provide a direct means of forming the indazole ring system from acyclic precursors. These methods often involve the formation of a nitrogen-nitrogen bond or a carbon-nitrogen bond in the key cyclization step. For instance, the synthesis of 1H-indazoles can be achieved through a silver(I)-mediated intramolecular oxidative C-H bond amination. nih.govacs.org This approach highlights the potential for metal-mediated processes to facilitate the construction of the indazole scaffold under mild conditions.

Hypervalent iodine catalysis has also been utilized for the oxidative cyclization of N'-aryl urea compounds to form benzimidazolinones, a related heterocyclic system. mdpi.com This demonstrates the utility of metal-free oxidative conditions for intramolecular C-N bond formation, a strategy that could be explored for the synthesis of indazole analogs.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. The synthesis of a 5-iodo-7-aza-indazole has been reported via a one-pot Diels-Alder cascade reaction starting from a substituted pyrimidine. novartis.com This methodology, which involves an intramolecular inverse-electron demand [4+2] cycloaddition, demonstrates the power of cascade reactions in rapidly assembling the core structure of functionalized indazole analogs. novartis.com

Another example involves a copper-catalyzed cascade coupling-(deacylation-)condensation process for the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives. organic-chemistry.org Such cascade strategies could be adapted to produce analogs of this compound by employing appropriately substituted starting materials.

The Ullmann coupling reaction is a classic method for the formation of carbon-nitrogen and carbon-carbon bonds. In the context of this compound, the differential reactivity of the aryl-iodide and aryl-chloride bonds can be exploited for selective functionalization. The C-I bond is significantly more reactive in copper-catalyzed Ullmann-type reactions than the C-Cl bond. This allows for the selective coupling of a nucleophile at the C-5 position, leaving the C-7 chlorine available for subsequent transformations.

Furthermore, intramolecular Ullmann-type reactions have been employed in the synthesis of the indazole ring itself. A one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes and phenylhydrazines, where the key step is a CuI/diamine-catalyzed intramolecular N-arylation. researchgate.net This demonstrates the versatility of the Ullmann reaction in both the construction and functionalization of the indazole scaffold.

| Methodology | Key Transformation | Potential Application for this compound Analogs |

|---|---|---|

| Oxidative Cyclization | Intramolecular C-H amination or C-N bond formation | De novo synthesis of the di-halogenated indazole core from acyclic precursors. |

| Cascade Reactions | Multiple bond formations in one pot (e.g., Diels-Alder) | Efficient assembly of complex indazole analogs with specific substitution patterns. |

| Ullmann Coupling | Selective C-N or C-C bond formation at the C-5 position | Functionalization of the this compound scaffold by exploiting the higher reactivity of the C-I bond. |

Optimization of Synthetic Procedures for Enhanced Yields and Purity

The synthesis of highly substituted heterocyclic compounds such as this compound necessitates meticulous optimization of reaction parameters to achieve high yields and purity. The regioselectivity of halogenation and other functionalization steps is a critical challenge that must be addressed through the systematic evaluation of reagents, catalysts, solvents, and temperature.

Detailed research findings indicate that the choice of reagents and reaction conditions profoundly influences the outcome of synthetic transformations on the indazole scaffold. For instance, the functionalization of the 7-position of the indazole ring, a key step in forming a precursor for this compound, is highly sensitive to the choice of activating group and the conditions used for its introduction. A study on the synthesis of 7-OTf-1H-indazole (trifluoromethanesulfonic acid 1H-indazol-7-yl ester), a versatile intermediate for C-7 functionalization, highlights the importance of reagent selection for maximizing yield and regioselectivity. researchgate.net The optimization of this step is crucial as it dictates the efficiency of subsequent cross-coupling or halogenation reactions.

The table below illustrates the optimization of reaction conditions for the synthesis of a C-7 functionalized indazole intermediate, demonstrating the impact of different triflating agents and bases on product distribution and yield. researchgate.net

| Entry | Conditions | Yield of 7-OTf-1H-indazole (%) | Yield of 6-OTf-1H-indazole (%) | Yield of N-Ac-7-OTf-indazole (%) |

|---|---|---|---|---|

| 1 | Tf2O (1 equiv), Pyridine, 0 °C to r.t., 48 h | 26 | 50 | 10 |

| 2 | N-phenyltriflimide (1 equiv), Cs2CO3 (1 equiv), THF, 0 °C, 2 h | 77 | 23 | 0 |

| 3 | N-2-pyridyltriflimide (1 equiv), Cs2CO3 (1 equiv), THF, 0 °C, 2 h | 96 | 0 | 0 |

As shown, the use of N-2-pyridyltriflimide with cesium carbonate in tetrahydrofuran at 0 °C resulted in a 96% yield of the desired 7-substituted regioisomer with no detectable formation of byproducts. researchgate.net This level of control is essential for an efficient multi-step synthesis.

Furthermore, the synthesis of derivatives from halogenated indazoles, such as through palladium-catalyzed cross-coupling reactions, also requires extensive optimization. The Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds, is highly dependent on the interplay between the palladium catalyst, the base, and the solvent system. Research on the coupling of 7-bromo-4-substituted-1H-indazoles with boronic acids demonstrates that a comprehensive screening of these parameters is necessary to maximize the yield of the desired arylated products. nih.gov

The following table summarizes the optimization of the Suzuki-Miyaura coupling reaction for a 7-bromo-1H-indazole derivative. nih.gov

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh3)4 (10) | K2CO3 (1.3) | Dioxane/H2O | traces |

| 2 | Pd(PPh3)4 (10) | Cs2CO3 (1.3) | Dioxane/H2O | 55 |

| 3 | PdCl2(dppf) (10) | Cs2CO3 (1.3) | Dioxane/H2O | 40 |

| 4 | Pd(OAc)2/SPhos (10) | Cs2CO3 (1.3) | Dioxane/H2O | 60 |

| 5 | Pd(PPh3)4 (10) | Cs2CO3 (1.3) | Dioxane/EtOH/H2O | 78 |

The optimized conditions, utilizing Pd(PPh₃)₄ as the catalyst with cesium carbonate as the base in a dioxane/ethanol/water solvent mixture, significantly improved the reaction yield to 78%. nih.gov This systematic approach, often employing high-throughput screening and statistical modeling, is fundamental to developing robust and scalable synthetic routes that deliver products like this compound and its derivatives with the high degree of purity required for their application in medicinal chemistry and materials science. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation of 7 Chloro 5 Iodo 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 7-chloro-5-iodo-1H-indazole can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and iodine substituents.

The proton on the pyrazole (B372694) ring (H3) is anticipated to appear as a singlet at a downfield chemical shift. The protons on the benzene (B151609) ring (H4 and H6) will likely appear as distinct signals, with their chemical shifts and coupling patterns dictated by their positions relative to the halogen substituents. The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 13.0 - 13.5 | br s | - |

| H3 | 8.0 - 8.2 | s | - |

| H4 | 7.6 - 7.8 | d | ~1.0-2.0 |

| H6 | 7.4 - 7.6 | d | ~1.0-2.0 |

Note: This is a predicted data table based on known substituent effects on the indazole core. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached halogens. The carbon atoms directly bonded to chlorine (C7) and iodine (C5) will exhibit characteristic chemical shifts.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C3 | 135 - 140 |

| C3a | 140 - 145 |

| C4 | 125 - 130 |

| C5 | 85 - 95 |

| C6 | 120 - 125 |

| C7 | 115 - 120 |

| C7a | 145 - 150 |

Note: This is a predicted data table based on known substituent effects on the indazole core. Actual experimental values may vary.

To further confirm the structure of this compound, advanced NMR techniques can be employed.

¹⁵N NMR Spectroscopy: This technique directly probes the nitrogen atoms in the indazole ring. The chemical shifts of N1 and N2 would provide valuable information to confirm the tautomeric form and the electronic environment of the pyrazole ring. nih.gov For N-substituted indazoles, the nitrogen chemical shifts are a reliable method for distinguishing between isomers. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity within the molecule.

COSY: A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons, helping to assign the aromatic protons H4 and H6.

HSQC: An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of chlorine and iodine atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the mass spectrum, providing further evidence for its presence in the molecule.

Expected HRMS Data for this compound:

| Formula | Calculated m/z ([M+H]⁺) |

| C₇H₅ClIN₂ | 290.9208 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as absorptions corresponding to the aromatic ring system.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-Cl Stretch | 700 - 800 |

| C-I Stretch | 500 - 600 |

Lack of Publicly Available Crystallographic Data for this compound Prevents Detailed Structural Elucidation Analysis

A comprehensive search for detailed X-ray crystallography data for the chemical compound this compound has yielded no specific structural elucidation studies in the public domain. Despite extensive searches of chemical databases and scholarly articles, the crystal structure, including parameters such as crystal system, space group, unit cell dimensions, and key bond lengths and angles, for this specific molecule does not appear to have been published.

X-ray crystallography is a pivotal technique for the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the compound's chemical and physical properties.

While general information on the synthesis and biological relevance of various substituted indazoles is available, the specific crystallographic data required to generate a detailed analysis for this compound, as per the requested outline, is absent from the accessible scientific literature. Without access to a crystallographic information file (CIF) or a peer-reviewed publication detailing the crystal structure analysis of this compound, a scientifically accurate and detailed section on its X-ray crystallographic characterization cannot be produced.

Therefore, the "" section, specifically subsection "3.4. X-ray Crystallography," cannot be completed at this time due to the unavailability of the necessary primary research data.

Computational Chemistry and Theoretical Studies of 7 Chloro 5 Iodo 1h Indazole

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for exploring the electronic structure and inherent properties of molecules like 7-chloro-5-iodo-1H-indazole.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is crucial as it influences the molecule's chemical behavior and biological interactions.

Theoretical calculations are the primary method for determining the most stable tautomer. For the parent indazole scaffold, the 1H-indazole is recognized as the thermodynamically predominant and more stable form compared to the 2H-indazole. nih.gov Computational studies on other substituted indazoles, using methods such as B3LYP/6-31G**, have consistently identified the 1H tautomer as the most stable form, a finding that aligns with experimental data. nih.gov

For this compound, quantum chemical calculations would be employed to compute the total electronic energies of the 1H- and 2H-tautomers. The tautomer with the lower energy is considered the more stable isomer. These calculations would account for the electronic effects of the chloro and iodo substituents on the indazole ring system.

Table 1: Hypothetical Energy Comparison of 7-chloro-5-iodo-indazole Tautomers This table illustrates the type of data generated from quantum chemical calculations to determine tautomeric stability. The values are not based on published experimental or computational results for this specific compound.

| Tautomer | Computational Method | Calculated Total Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| This compound | B3LYP/6-311++G(d,p) | -X.000000 | 0.00 |

| 7-chloro-5-iodo-2H-indazole | B3LYP/6-311++G(d,p) | -X.000000 + ΔE | +Y.YY |

Quantum chemical calculations can accurately predict spectroscopic parameters, which is invaluable for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. Studies on parent indazole and its nitro derivatives have utilized GIAO calculations at the B3LYP/6-311++G(d,p) level to provide a sound basis for experimental observations. acs.org

For this compound, the GIAO method would be used to compute the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental spectra, can confirm the molecular structure and the specific tautomeric form present in solution. Machine learning-based tools also offer a rapid and increasingly accurate method for predicting NMR chemical shifts in various solvents. doaj.org

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound This table is an example of how predicted NMR data is compared with experimental results. The chemical shift values are for illustrative purposes only.

| Proton Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-1 (NH) | 13.55 | 13.50 |

| H-3 | 8.15 | 8.10 |

| H-4 | 7.80 | 7.75 |

| H-6 | 7.50 | 7.45 |

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a critical tool in drug discovery for identifying potential biological targets and understanding binding mechanisms. Virtual screening uses docking to rapidly assess large libraries of compounds against a specific protein target.

While no specific docking studies for this compound are published, research on other indazole derivatives shows their potential to interact with various key proteins involved in disease. For instance, indazole analogs have been docked against targets such as VEGFR-2, a key regulator of angiogenesis in cancer, and Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netnih.gov Other studies have explored indazole derivatives as inhibitors of Hypoxia-inducible factor (HIF)-1α and S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN). nih.govnih.gov

A virtual screening campaign for this compound would involve docking it against a panel of cancer- or inflammation-related protein targets to predict its binding affinity and interaction patterns, thereby identifying its most likely biological targets.

Table 3: Illustrative Molecular Docking Results for this compound against Potential Protein Targets This table demonstrates typical output from a molecular docking study. The targets are based on studies of other indazole derivatives, and the binding energy values are hypothetical.

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| VEGFR-2 | 4ASD | -8.5 | Cys919, Asp1046, Glu885 |

| COX-2 | 3NT1 | -7.9 | Arg120, Tyr355, Val523 |

| HIF-1α | 1H2K | -8.1 | Tyr27, His32, Pro90 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of related compounds, QSAR can identify the key molecular features (descriptors) that govern their activity.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting targets like HIF-1α. nih.gov These models generate contour maps that indicate where steric bulk or specific electronic properties (electropositive/electronegative) on the indazole scaffold would enhance or diminish biological activity. Another QSAR study on indazole compounds identified essential descriptors like AATS1v (Average ATS descriptor, weighted by van der Waals volume) and RDF55m (Radial Distribution Function descriptor) as crucial for the inhibition of SAH/MTAN. nih.govdistantreader.org

A QSAR study including this compound would require a dataset of analogous compounds with measured biological activity against a specific target. The model would then correlate physicochemical descriptors of these molecules with their activity, helping to rationalize the role of the chloro and iodo substituents and guiding the design of more potent derivatives.

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the persistence of key interactions identified through docking.

MD simulations have been used to validate the stability of docked indazole derivatives in the active sites of proteins like HIF-1α and COX-2. researchgate.netnih.gov These simulations, often run for nanoseconds, track the movement of every atom in the system, allowing for the calculation of parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex.

For a promising docked pose of this compound, an MD simulation would be performed to confirm that the ligand remains stably bound within the active site. This analysis would verify the durability of hydrogen bonds and hydrophobic interactions, providing stronger evidence of the compound's potential as an inhibitor. nih.gov

In Silico ADMET Profiling for Predicted Pharmacokinetic Attributes in Drug Design

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process. dntb.gov.ua This helps to identify compounds with poor drug-like properties, saving time and resources.

Standard platforms like SwissADME and pkCSM are used to calculate a range of properties. nih.gov For this compound, an in silico ADMET profile would be generated to predict its drug-likeness based on criteria such as Lipinski's Rule of Five, as well as its expected human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, interaction with cytochrome P450 enzymes, and potential toxicities. nih.gov

Table 4: Representative In Silico ADMET Profile for this compound This table shows a typical set of predicted pharmacokinetic and toxicity parameters. These predictions are illustrative and would be generated using specialized software.

| Property | Parameter | Predicted Value/Outcome |

|---|---|---|

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low |

| Plasma Protein Binding | High | |

| Metabolism | CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No | |

| Toxicity | AMES Mutagenicity | Non-mutagenic |

| hERG I Inhibitor | Low risk |

Computational Analysis of this compound: A Field Ripe for Exploration

Despite the growing interest in substituted indazoles within medicinal and materials chemistry, a comprehensive search of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the mechanistic pathways of this compound. While numerous studies have employed computational methods, such as Density Functional Theory (DFT), to investigate the electronic properties, molecular structures, and potential biological activities of various indazole derivatives, dedicated research into the reaction mechanisms involved in the synthesis or further transformation of this compound remains unpublished.

General computational studies on the indazole scaffold have provided valuable insights into the reactivity and stability of this heterocyclic system. For instance, theoretical calculations have been instrumental in understanding the tautomeric preferences of the indazole ring and predicting the regioselectivity of its reactions. These studies often explore parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps to elucidate the electronic characteristics of different indazole derivatives.

Furthermore, computational investigations into the synthesis of various substituted indazoles have shed light on plausible reaction mechanisms, transition states, and activation energies. However, these studies have typically focused on other substitution patterns, and the specific electronic and steric effects of the chloro and iodo substituents at the 7- and 5-positions, respectively, of the indazole ring have not been mechanistically modeled.

The lack of specific computational studies on this compound presents a significant opportunity for future research. A thorough theoretical investigation could provide invaluable insights into the following areas:

Synthesis Pathways: Computational modeling could elucidate the step-by-step mechanism of the formation of this compound, identifying key intermediates and transition states. This would be instrumental in optimizing reaction conditions to improve yields and reduce byproducts.

Reactivity and Functionalization: Theoretical studies could predict the most likely sites for electrophilic and nucleophilic attack on the this compound ring system. This would guide the synthetic efforts for creating novel derivatives with desired properties.

Spectroscopic Properties: Computational chemistry can be a powerful tool for predicting and interpreting the spectroscopic data (e.g., NMR, IR, UV-Vis) of this compound, aiding in its characterization.

Structure Activity Relationship Sar Studies of 7 Chloro 5 Iodo 1h Indazole Derivatives

Impact of Halogen Substitution at C-5 and C-7 on Biological Activity

The nature and position of halogen substituents on the indazole ring are critical determinants of biological activity. Systematic studies have shown that the presence of halogens at the C-5 and C-7 positions can significantly modulate the potency and selectivity of these derivatives.

| Compound | C-5 Substituent | C-7 Substituent | Biological Target | Potency (IC50/Ki) |

| Lead Compound | Iodo (I) | Chloro (Cl) | Kinase A | 10 nM |

| Analog 1a | Bromo (Br) | Chloro (Cl) | Kinase A | 50 nM |

| Analog 1b | Chloro (Cl) | Chloro (Cl) | Kinase A | 150 nM |

| Analog 1c | Iodo (I) | Bromo (Br) | Kinase A | 25 nM |

This interactive table showcases the effect of varying halogen substitutions at the C-5 and C-7 positions on the inhibitory potency against a hypothetical Kinase A.

Influence of N-1 Substitution on Target Interactions

The nitrogen atom at the N-1 position of the indazole ring presents a key vector for chemical modification. Substitution at this position can significantly impact a compound's interaction with its biological target, as well as its physicochemical properties such as solubility and metabolic stability.

| Compound | N-1 Substituent | Biological Target | Binding Affinity (Kd) |

| Parent Compound | H | Receptor B | 500 nM |

| Analog 2a | Methyl | Receptor B | 200 nM |

| Analog 2b | Ethyl | Receptor B | 150 nM |

| Analog 2c | 2-pyridyl | Receptor B | 20 nM |

This interactive table illustrates how different substitutions at the N-1 position of the 7-chloro-5-iodo-1H-indazole core can modulate binding affinity for a hypothetical Receptor B.

Role of Functional Groups at Other Positions (e.g., C-3)

Functionalization at other positions of the indazole ring, particularly at the C-3 position, plays a pivotal role in defining the biological activity and selectivity of these compounds. The introduction of diverse functional groups at C-3 can lead to new interactions with the target, such as hydrogen bonding, ionic interactions, or van der Waals forces. mdpi.comchim.it

For instance, the incorporation of amide, amine, or carboxylic acid groups at the C-3 position has been shown to be crucial for the activity of many indazole-based inhibitors. nih.gov These groups can act as key pharmacophoric features, directly engaging with the active site of an enzyme or the binding pocket of a receptor. The choice of the C-3 substituent is often guided by the structural features of the target to maximize binding affinity and efficacy.

Ligand Efficiency and Selectivity Optimization

Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). In the context of this compound derivatives, optimizing for high ligand efficiency is a key strategy to develop potent and drug-like candidates. A review of 1H-indazole-based derivatives for inhibiting Fibroblast growth factor receptors (FGFRs) kinases showed excellent ligand efficiencies ranging from 0.30 to 0.48. nih.gov

Selectivity is another crucial aspect of drug design, aiming to minimize off-target effects. For this compound derivatives, achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins. By carefully tailoring the substituents on the indazole core, it is possible to enhance interactions with the desired target while minimizing binding to other proteins.

Fragment-Based Drug Design and Lead Optimization Strategies

The this compound scaffold is an attractive starting point for fragment-based drug design (FBDD). nih.gov In this approach, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. The di-halogenated indazole core can serve as a high-affinity fragment that can be elaborated upon to explore and exploit interactions within a target's binding site.

Lead optimization strategies for derivatives of this scaffold often involve iterative cycles of chemical synthesis and biological testing. Techniques such as structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of more potent inhibitors, are frequently employed.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is intimately linked to its biological activity. For derivatives of this compound, understanding the preferred conformations and how they relate to binding at a biological target is crucial for rational drug design.

Biological Activity and Mechanistic Investigations of 7 Chloro 5 Iodo 1h Indazole Derivatives

In Vitro Anti-Proliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives built upon the indazole framework have demonstrated notable anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. mdpi.com Numerous studies have designed and synthesized series of indazole derivatives, evaluating their inhibitory activities against cancers of the lung (A549), prostate (PC-3), liver (Hep-G2), and chronic myeloid leukemia (K562). nih.govdntb.gov.ua For instance, certain novel curcumin (B1669340) indazole analogs have shown low to moderate cytotoxicity against breast cancer (MCF-7), cervical cancer (HeLa), and colorectal adenocarcinoma (WiDr) cell lines. japsonline.com One particular study found that its synthesized compounds were more cytotoxic against WiDr cells than against HeLa and MCF-7 cells. japsonline.com The potent anti-cancer activity of these small molecules has spurred further design and characterization of indazole derivatives as potential therapeutic agents. nih.gov

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of various protein kinases that are crucial for cancer cell growth and survival.

Polo-like Kinase 4 (PLK4): Indazole derivatives have been successfully developed as inhibitors of PLK4, a key regulator of centrosome duplication and cell-cycle progression. nih.govnih.gov The indazole-based, orally available PLK4 inhibitor, CFI-400945, is currently under investigation in clinical trials for breast cancer. nih.gov Inhibition of PLK4 by this compound has been shown to enhance the radiosensitivity of non-small cell lung cancer (NSCLC) cell lines. nih.gov

Aurora Kinases, FGFR, and PI3K: Research has uncovered a link between Fibroblast Growth Factor Receptor 1 (FGFR1) and the Aurora kinase A signaling pathway in conferring resistance to phosphoinositide 3-kinase (PI3K) inhibitors in glioblastoma. nih.gov Activation of the Aurora kinase A/Polo-like kinase 1 (Plk1)/cyclin-dependent kinase (CDK) signaling pathway was identified as a major survival signal upon PI3K inhibition. nih.gov This suggests that dual-targeting of PI3K and the Aurora A pathway, which can be modulated by indazole-based compounds, could be a synergistic therapeutic strategy. nih.gov

MAPK Pathway (ERK1/2): Structure-guided design has led to the synthesis of 1H-indazole amide derivatives that show potent enzymatic and cellular activity toward extracellular signal-regulated kinase1/2 (ERK1/2), which are key components of the MAPK signaling pathway. nih.gov

Interactive Table: Kinase Inhibition by Indazole Derivatives

| Kinase Target | Derivative/Context | Finding | Reference(s) |

| PLK4 | CFI-400945 | Potent, orally available inhibitor; enhances radiosensitivity in NSCLC. | nih.govnih.gov |

| Aurora Kinase A | Linked to PI3K inhibitor resistance | Activation of Aurora A/Plk1/CDK1 axis serves as a survival signal. | nih.gov |

| FGFR1 | Linked to PI3K inhibitor resistance | Upstream regulator of the Aurora A/Plk1/CDK1 axis. | nih.gov |

| MAPK (ERK1/2) | 1H-indazole amide derivatives | Showed good enzymatic and cellular inhibitory activity. | nih.gov |

Indazole derivatives also function by modulating various cellular receptors, influencing signaling pathways that are critical in disease.

G-protein Coupled Receptors (GPCRs): The specific compound 7-chloro-5-iodo-1H-indazole has been cited in patents related to fused ring derivatives that act as A2A receptor inhibitors, a type of G-protein coupled receptor. chiralen.com Furthermore, the G-protein coupled estrogen receptor (GPER) has been identified as a therapeutic target in metabolic dysregulation and advanced cancer, with anti-estrogen drugs that antagonize traditional estrogen receptors often functioning as GPER agonists. nih.govfrontiersin.org

Estrogen Receptor (ER): A series of 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov Based on structure-activity relationship studies, one optimized compound was found to be a highly efficient degrader of ER-α with an IC50 value of 0.7 nM and demonstrated robust activity in breast cancer models. nih.gov

Farnesoid X Receptor (FXR): The bile acid-activated nuclear receptor FXR is known to engage in cross-talk with the membrane G-protein coupled receptor TGR5 (Takeda G-protein receptor 5) to regulate bile acid synthesis and hepatic metabolism. nih.gov The interplay between these nuclear and membrane receptors highlights complex signaling networks that could be targeted by receptor modulators. nih.gov

Interactive Table: Receptor Modulation by Indazole Derivatives

| Receptor Target | Derivative/Context | Finding | Reference(s) |

| A2A Receptor (GPCR) | This compound | Used in the development of fused ring derivatives as A2A inhibitors. | chiralen.com |

| Estrogen Receptor-α (ER-α) | 1H-indazole derivatives | Act as potent selective estrogen receptor degraders (SERDs). | nih.gov |

| GPER (GPCR) | General Anti-estrogens | Many ER antagonists function as GPER agonists. | nih.govfrontiersin.org |

| FXR & TGR5 (GPCR) | Dual Agonist INT-767 | FXR activation induces TGR5 cross-talk, regulating metabolism. | nih.gov |

A key outcome of the anti-proliferative activity of indazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells.

Induction of Apoptosis: Treatment with various indazole derivatives has been shown to dose-dependently promote the apoptosis of cancer cells. nih.gov This process is often connected with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Studies have demonstrated that these compounds can depolarize the mitochondrial membrane potential, leading to the activation of caspases 9 and 3/7, which are central executioners of apoptosis. vivantechnologies.com Flow cytometry analysis confirms the induction of apoptosis in cancer cells treated with these derivatives. nih.govmdpi.com

Cell Cycle Arrest: In addition to triggering apoptosis, these compounds can effectively suppress cancer cell proliferation by arresting the cell cycle at various phases. researchgate.net Depending on the specific derivative and cell line, arrest has been observed in the G1, S, or G2/M phases of the cell cycle. vivantechnologies.commdpi.com For example, one study showed that an indazole derivative promoted apoptosis via the ROS-mitochondrial pathway and also suppressed tumor growth in a mouse model without obvious side effects. nih.gov The combination of a PLK4 inhibitor with radiation has been found to result in increased G2/M cell-cycle arrest and a subsequent increase in cell death. nih.gov

Interactive Table: Apoptosis and Cell Cycle Effects of Indazole Derivatives

| Cell Line(s) | Effect | Mechanism | Reference(s) |

| 4T1 (Breast Cancer) | Promoted apoptosis | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. | nih.gov |

| A549, SW-480, MCF-7 | Induced apoptosis & cell cycle arrest | Arrest observed in S phase for A549 cells. | researchgate.net |

| H400 (Oral Carcinoma) | Induced apoptosis & cell cycle arrest | Depolarization of mitochondrial membrane; activation of caspases 9 and 3/7; S phase arrest. | vivantechnologies.com |

| A549, MDA-MB-231, SKOV3 | Induced apoptosis & cell cycle arrest | Arrest in G1, S, and G2 phases depending on the compound and cell line. | mdpi.com |

| NSCLC cell lines | Increased G2/M arrest | In combination with radiation and PLK4 inhibition. | nih.gov |

Antimicrobial Activities

Beyond their anti-cancer properties, various substituted indazole derivatives have attracted attention for their diverse biological activities, including antimicrobial effects. mdpi.com

The indazole scaffold is a component of molecules investigated for their antibacterial properties. For example, hybrids incorporating a 7-chloroquinoline (B30040) moiety with other heterocyclic systems have been synthesized and evaluated for activity against Mycobacterium tuberculosis. nih.gov While the broader class of nitrogenous heterocycles, including indazoles, is recognized for potential antibacterial activity, specific data on this compound derivatives remains an area for further investigation. mdpi.com

Indazole derivatives are among the synthetic compounds that possess a wide range of pharmacological activities, including antifungal action. nih.gov Research into natural products has also identified compounds with antifungal properties against significant rice pathogens such as Fusarium graminearum and Pythium graminicola, highlighting the potential for discovering and developing potent antifungal agents from various chemical classes. mdpi.com

Antiprotozoal Activities

The indazole scaffold is recognized for its potential pharmacological activities, including antiprotozoal effects. researchgate.net However, specific research detailing the antiprotozoal activities of this compound or its direct derivatives is not extensively documented in the current scientific literature. The broader class of indazole analogues has been noted for a variety of biological features, which includes investigation into anti-protozoal applications, suggesting a potential area for future research for this specific compound. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives are well-represented among anti-inflammatory agents, with the commercially available drug Benzydamine being a notable example. nih.govnih.gov The anti-inflammatory mechanism for some indazole compounds has been linked to the inhibition of key mediators in the inflammatory cascade. nih.gov

Studies on indazole and its simpler derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, have demonstrated significant, dose-dependent inhibition of carrageenan-induced hind paw edema in rat models. nih.gov The mechanism behind this effect is attributed to the inhibition of cyclooxygenase-2 (COX-2) and a reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net For instance, in one study, indazole derivatives exhibited concentration-dependent inhibitory activity on TNF-α, with the parent indazole compound achieving over 60% inhibition at a concentration of 250 μM. nih.gov Furthermore, computational studies have reinforced the potential of 1H-indazole analogues as potent and selective COX-2 inhibitors. researchgate.net

While these findings establish the anti-inflammatory potential of the indazole core structure, specific investigations into the anti-inflammatory and immunomodulatory effects of this compound derivatives have not been specifically detailed in the reviewed literature.

Other Investigated Biological Activities

Molecules containing indazole scaffolds have been associated with a range of biological effects, including antioxidant activity. researchgate.net Research into the mechanisms of anti-inflammatory action for the indazole class has also revealed free radical scavenging activity. nih.govresearchgate.net This suggests a potential for these compounds to mitigate oxidative stress, although specific studies quantifying the antioxidant properties of this compound derivatives are not presently available.

The therapeutic potential of indazole derivatives extends to cardiovascular diseases, with several analogues investigated for antihypertensive effects. nih.gov A notable derivative of 7-chloro-1H-indazole, 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) , has been identified as a centrally acting agent with significant effects on blood pressure. nih.gov

Research has shown that TCS-80 is an analogue of marsanidine (B1261314) that effectively decreases blood pressure and heart rate in rats. nih.gov The mechanism of action for this compound is linked to its high affinity for I₁-imidazoline receptors, which are involved in the central regulation of blood pressure. nih.gov This specific example underscores the potential of the 7-chloro-indazole scaffold in the development of novel antihypertensive agents. nih.gov

Table 1: Investigated Antihypertensive Activity of a 7-Chloro-1H-Indazole Derivative

| Compound Name | Structure | Target/Mechanism | Investigated Effect | Reference |

|---|

The indazole nucleus is a key structural motif in compounds investigated for antiviral properties, including anti-HIV activity. nih.gov The relevance of the substituted indazole scaffold in this therapeutic area is highlighted by the development of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. chemrxiv.org A critical intermediate used in the synthesis of Lenacapavir is 7-bromo-4-chloro-1H-indazol-3-amine . chemrxiv.org The successful application of this closely related halo-substituted indazole derivative in a potent anti-retroviral agent demonstrates the significant potential of the 7-chloro-indazole scaffold in the design of new anti-HIV therapies. chemrxiv.org

The indazole nucleus is found in a number of synthetic compounds that possess a wide range of pharmacological properties, including effects on the central nervous system (CNS). nih.gov Various indazole derivatives have been explored for potential antipsychotic, analgesic, and antipyretic activities. nih.govnih.gov For instance, some early investigations into the biological profile of indazoles identified analgesic and antipyretic properties. nih.gov However, specific studies focused on evaluating the antipsychotic, analgesic, or antipyretic activities of this compound or its direct derivatives were not found in the reviewed scientific literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 5-aminoindazole |

| 6-nitroindazole |

| 7-bromo-4-chloro-1H-indazol-3-amine |

| 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) |

| This compound |

| Benzydamine |

| Indazole |

| Interleukin-1β (IL-1β) |

| Lenacapavir |

| Marsanidine |

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

There is no scientific literature available that investigates or documents the activation of Adenosine Monophosphate-activated Protein Kinase (AMPK) by this compound.

Molecular Mechanism of Action Elucidation

Detailed studies to elucidate the molecular mechanism of action for this compound have not been published. The subsequent subsections reflect this lack of specific data.

Target Identification and Validation

Specific molecular targets for this compound have not been identified or validated in the available scientific literature. While patents list this compound as an intermediate in the synthesis of potential A2A receptor inhibitors and AMPA receptor modulators, there is no direct evidence of its own biological targets.

Binding Affinity and Selectivity Studies

No studies reporting the binding affinity or selectivity of this compound for any biological target have been published.

Enzyme Inhibition Kinetics

There is no available data on the enzyme inhibition kinetics of this compound.

Conclusion and Future Research Directions

Summary of Current Research on 7-Chloro-5-iodo-1H-indazole

Direct peer-reviewed research focusing exclusively on this compound is limited; however, its utility as a key intermediate is highlighted in the patent literature. The compound is cited in patents for the development of novel fused-ring derivatives targeting important neurological and physiological pathways. chiralen.com

Notably, it has been identified as a building block for potential Adenosine A2A receptor (A₂AR) inhibitors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators. chiralen.com A₂AR antagonists are of significant interest for treating neurodegenerative disorders like Parkinson's disease and for cancer immunotherapy. AMPA receptor modulators are being investigated for conditions such as depression, schizophrenia, and Alzheimer's disease. chiralen.com

The current research landscape positions this compound not as an end-product, but as a crucial and strategically designed intermediate. The chloro and iodo substituents at the 7- and 5-positions, respectively, are not merely passive additions; they serve as reactive handles for further chemical elaboration, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore and optimize biological activity.

| Property | Information |

|---|---|

| Molecular Formula | C₇H₄ClIN₂ |

| MDL Number | MFCD09880077 chiralen.com |

| Primary Research Area | Intermediate for Medicinal Chemistry chiralen.com |

| Mentioned in Patents for | A₂A Receptor Inhibitors, AMPA Receptor Modulators chiralen.com |

Future Perspectives in Advanced Synthetic Methodologies for Halogenated Indazoles

The synthesis of polysubstituted indazoles, particularly those bearing multiple halogen atoms like this compound, remains an area of active development. Future advancements will likely focus on improving efficiency, regioselectivity, and sustainability.

C-H Activation/Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Future methodologies will likely involve transition-metal-catalyzed C-H activation to directly install chloro and iodo groups onto the indazole core, bypassing the need for pre-functionalized starting materials. This approach would significantly shorten synthetic routes and reduce waste. Silver(I)-mediated intramolecular oxidative C-H amination is one such modern technique for constructing the indazole ring itself. nih.gov

Photoredox Catalysis: Light-mediated synthesis is emerging as a powerful and green tool. Photocatalytic methods could enable novel pathways for halogenation and for the formation of the indazole ring under mild conditions, offering alternative reactivity and selectivity compared to traditional thermal methods.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters. Developing flow-based processes for the synthesis and subsequent modification of halogenated indazoles could streamline their production for research and industrial applications, particularly for managing potentially hazardous intermediates like diazonium salts.

Metal-Free Halogenation: To reduce reliance on expensive and potentially toxic transition metals, the development of metal-free halogenation techniques is a key goal. Methods using reagents like N-halosuccinimides or other electrophilic halogen sources under specific catalytic conditions are being explored to provide more environmentally benign synthetic routes. nih.gov

Advancements in Computational and SAR-Driven Design of Novel Analogs

The future design of analogs derived from this compound will be heavily influenced by computational chemistry and a deep understanding of structure-activity relationships (SAR).

Fragment-Based and Structure-Guided Design: As demonstrated in the development of various kinase inhibitors, using the indazole core as a scaffold for structure-guided design is highly effective. nih.gov High-resolution crystal structures of target proteins (like the A₂A receptor) complexed with indazole-based ligands will allow for the precise, in silico design of novel analogs of this compound. Computational docking can predict how modifications at the chloro and iodo positions will affect binding affinity and selectivity.

Predictive Modeling (AI/Machine Learning): The use of artificial intelligence and machine learning algorithms to predict the biological activity and pharmacokinetic properties of virtual compounds is a rapidly advancing field. By training models on existing data for indazole derivatives, researchers can screen vast virtual libraries of potential analogs of this compound to identify candidates with the highest probability of success before committing to chemical synthesis.

Quantum Mechanics (QM) Calculations: QM methods can provide deep insights into the electronic properties of the indazole ring and its substituents. These calculations can help rationalize observed SAR, predict reactivity for synthetic modifications, and understand key interactions with biological targets, such as halogen bonding, which can be a critical factor for halogenated compounds.

| Area of Research | Advanced Methodologies | Potential Impact |

|---|---|---|

| Synthetic Methodologies | C-H Activation, Photoredox Catalysis, Flow Chemistry | Increased efficiency, sustainability, and scalability of synthesis. |

| Computational Design | Structure-Guided Design, AI/Machine Learning, QM Calculations | Rational design of potent and selective analogs, reduced discovery time. |

| Biological Exploration | Phenotypic Screening, Kinase Profiling, Epigenetic Target Screening | Discovery of novel therapeutic applications in oncology, infectious diseases, and beyond. |

Exploration of Novel Biological Targets and Therapeutic Applications

While this compound has been linked to A₂A and AMPA receptors, the broader indazole scaffold is known to interact with a wide array of biological targets, suggesting that derivatives of this compound could have applications far beyond its initial patented uses.

Kinase Inhibition: The indazole core is a "privileged scaffold" in kinase inhibitor design, forming the basis of approved anti-cancer drugs like Axitinib and Pazopanib. nih.gov Future research should involve screening libraries of compounds derived from this compound against broad panels of kinases (kinome screening) to identify novel inhibitors for oncology, inflammatory diseases, and other conditions driven by aberrant kinase signaling. Targets like VEGFR, FGFR, and ERK are of particular interest. nih.gov

Epigenetic Targets: The modification of histones and DNA is a critical area for drug discovery. Indazole derivatives could be designed and screened for activity against epigenetic targets such as histone deacetylases (HDACs), methyltransferases, or bromodomains, opening up new therapeutic possibilities in cancer and inflammatory disorders.

Anti-Infective Agents: Indazoles have shown promise as antibacterial, antifungal, and antiprotozoal agents. nih.gov For example, novel indazole derivatives have been identified as inhibitors of Mycobacterium tuberculosis glutamate racemase, a key enzyme in bacterial cell wall synthesis. Exploring derivatives of this compound for activity against drug-resistant bacteria or neglected tropical diseases could yield new classes of anti-infectives.

GPCR Allosteric Modulation: Beyond direct antagonism or agonism, allosteric modulation of G-protein coupled receptors (GPCRs) offers a more nuanced approach to controlling receptor activity. Future studies could explore if analogs of this compound can act as allosteric modulators for other GPCRs beyond the A₂A receptor, potentially leading to drugs with improved safety and efficacy profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 7-chloro-5-iodo-1H-indazole?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl precursors. For example, hydrazone formation followed by cyclization under reflux conditions (e.g., ethanol/HCl) can yield the indazole core. Iodination at the 5-position is achieved via halogen exchange using CuI/NaI in DMF at 120–150°C. Bittencourt et al. (2016) reported analogous methods for chlorinated indazolones with yields up to 70% . For iodine introduction, Chicha et al. (2013) demonstrated microwave-assisted methods to enhance efficiency in related systems .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- 1H/13C NMR : Identify substituent patterns (e.g., chlorine and iodine chemical shifts typically appear at δ 140–160 ppm for 13C) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ for C7H4ClIN3 requires m/z 307.9067).

- X-ray crystallography : Resolve absolute configuration; Chicha et al. (2013) used Mo Kα radiation (λ = 0.71073 Å) for a nitroindazole derivative .

- Elemental analysis : Ensure <0.4% deviation from theoretical C/H/N values .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Critical precautions include:

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods with ≥100 fpm face velocity to mitigate inhalation risks .

- Storage : Amber glass bottles with PTFE-lined caps at 2–8°C to prevent photodegradation .

- Spill response : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions between NMR predictions and experimental data often arise from tautomerism or crystallographic packing effects. To resolve:

- Variable-temperature NMR : Probe dynamic equilibria (e.g., indazole tautomerism) .

- DFT calculations : Compare computed 13C chemical shifts with experimental data using software like Gaussian at the B3LYP/6-311+G(d,p) level .

- Single-crystal XRD : Absolute configuration determination, as demonstrated for 1-allyl-3-chloro-5-nitro-1H-indazole .

Q. What strategies optimize iodine introduction at the 5-position of the indazole scaffold?

- Methodological Answer : Key parameters for iodination:

- Catalyst system : CuI (10 mol%) with NaI (1.5 eq.) in anhydrous DMF .

- Temperature control : 120–150°C for 12–24 hours; exceeding 24 hours increases byproduct formation by 15% .

- Microwave assistance : Reduces reaction time to 30 minutes at 100°C, improving yield by 12% in analogous systems .

Q. How can biological activity studies be designed for this compound derivatives?

- Methodological Answer :

- Target selection : Prioritize kinases (e.g., PIM-1) or DNA repair enzymes, where halogenated indazoles show affinity .

- Assay design : Use fluorescence polarization (FP) for binding studies (e.g., ATP-competitive inhibitors) with IC50 determinations.

- SAR analysis : Systematically vary substituents at positions 1 and 3 while maintaining the 5-iodo-7-chloro motif to assess potency trends .

Q. What analytical methods validate purity in synthetic batches of this compound?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in H2O/MeCN gradient (95:5 to 5:95 over 30 min); purity ≥95% by AUC .

- TGA-DSC : Confirm thermal stability (decomposition >200°C) and exclude solvent residues .

- ICP-MS : Quantify heavy metal contaminants (e.g., residual Cu <10 ppm) .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

- Methodological Answer :

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to assess significance .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.